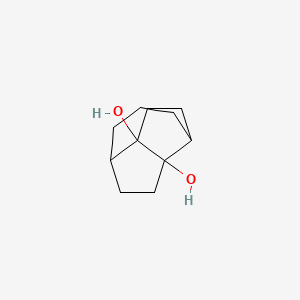
Tetrahydro-1,4-propanopentalene-3a,6a(1H,4H)-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrahydro-1,4-propanopentalene-3a,6a(1H,4H)-diol is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure and properties make it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-1,4-propanopentalene-3a,6a(1H,4H)-diol typically involves multi-step organic reactions. Common starting materials might include cycloalkenes and diols. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
Tetrahydro-1,4-propanopentalene-3a,6a(1H,4H)-diol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its therapeutic properties and potential drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for Tetrahydro-1,4-propanopentalene-3a,6a(1H,4H)-diol involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Tetrahydro-1,4-propanopentalene-3a,6a(1H,4H)-diol might include other tetrahydro derivatives and diols with comparable structures.
Uniqueness
What sets this compound apart from similar compounds is its unique structural features and the specific properties it exhibits. These unique characteristics make it a valuable compound for research and application in various fields.
Properties
CAS No. |
61206-15-3 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
tricyclo[6.3.0.04,11]undecane-1,11-diol |
InChI |
InChI=1S/C11H18O2/c12-10-7-5-9-3-1-2-8(10)4-6-11(9,10)13/h8-9,12-13H,1-7H2 |
InChI Key |
LBOMNDXFGDILGE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC3(C2(CCC3C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1',3'-Dihydrospiro[cyclohexane-1,2'-indene]-1',4-diol](/img/structure/B14589730.png)
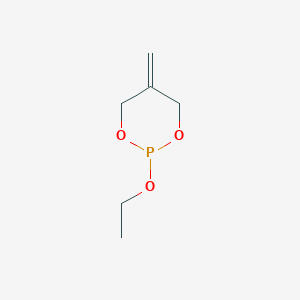
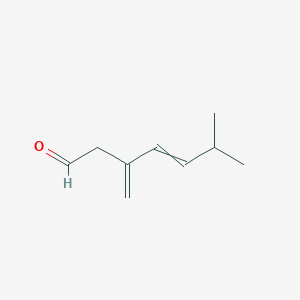
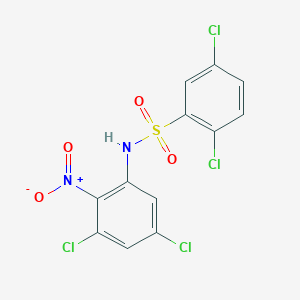
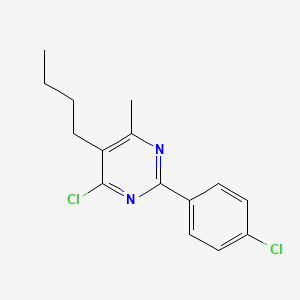
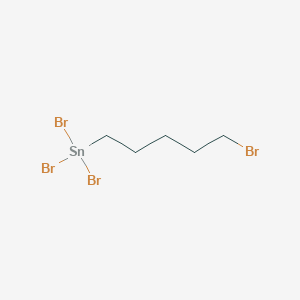
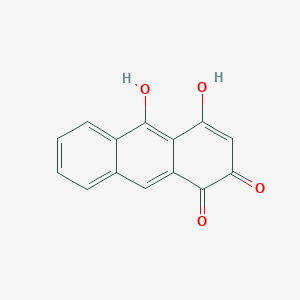
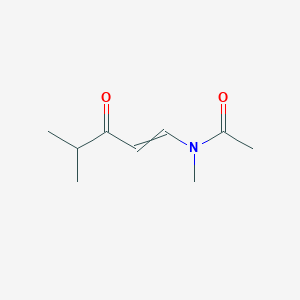
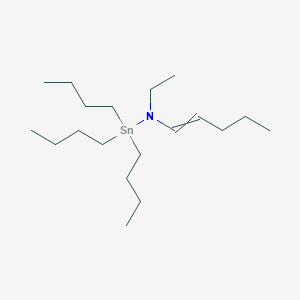
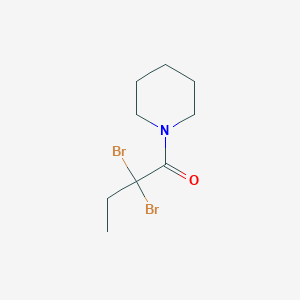
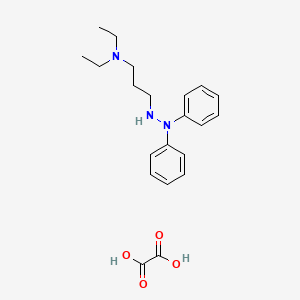
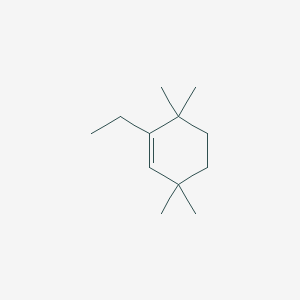
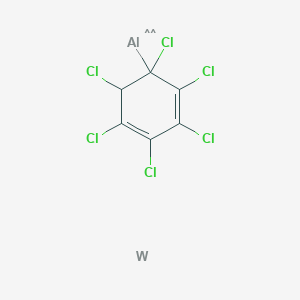
![Acetamide, N-[2-[2-(acetyloxy)propyl]-5-methylphenyl]-](/img/structure/B14589803.png)
